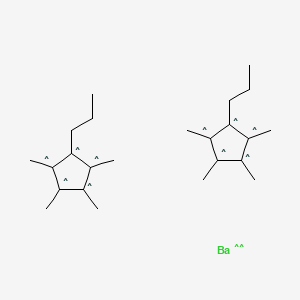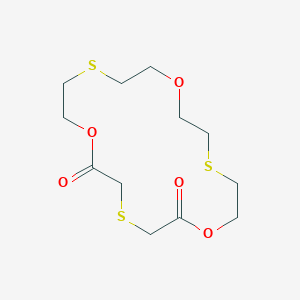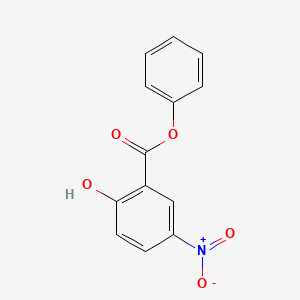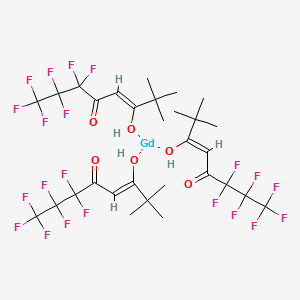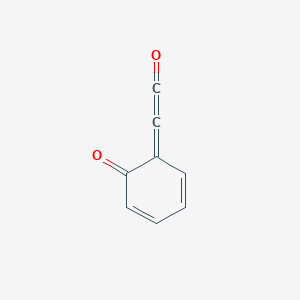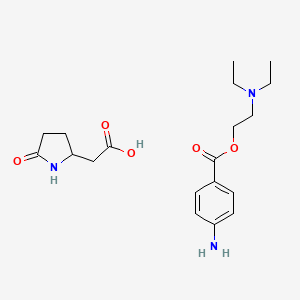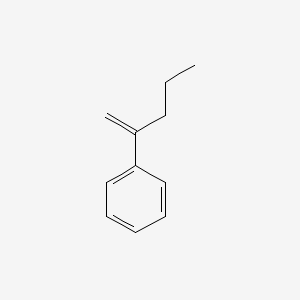
2-Phenyl-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-pentene is an organic compound with the molecular formula C11H14. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-1-pentene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-pentene under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes involving the use of nickel or palladium-based catalysts. These catalysts facilitate the addition of phenyl groups to pentene, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-pentene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Bromine, chlorine
Major Products Formed
Oxidation: Phenylpentanone
Reduction: Phenylpentane
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-pentene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-pentene involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the production of different compounds . The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1-pentene
- 2-Phenyl-2-pentene
- 1-Phenyl-2-pentene
Uniqueness
2-Phenyl-1-pentene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its position of the phenyl group and the double bond provides distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
5676-32-4 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
pent-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI-Schlüssel |
ANGVCCXFJKHNDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


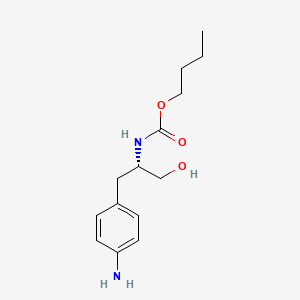
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)

